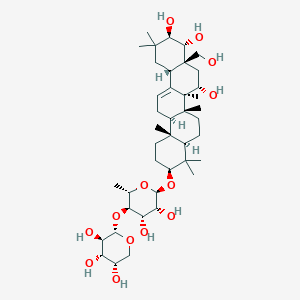![molecular formula C16H18N2S B1199786 Méthyl[3-(10H-phénothiazin-10-YL)propyl]amine CAS No. 2095-20-7](/img/structure/B1199786.png)
Méthyl[3-(10H-phénothiazin-10-YL)propyl]amine
Vue d'ensemble
Description
N-Desmethylpromazine belongs to the class of organic compounds known as phenothiazines. These are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of a two benzene rings joined by a para-thiazine ring. N-Desmethylpromazine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Desmethylpromazine has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Applications De Recherche Scientifique
Synthèse Organique
Méthyl[3-(10H-phénothiazin-10-YL)propyl]amine: est un composé précieux en synthèse organique. Il sert de bloc de construction pour la synthèse de diverses molécules organiques en raison de son groupe amine réactif. Les chercheurs utilisent ce composé pour créer de nouvelles entités chimiques qui peuvent avoir des applications potentielles dans les produits pharmaceutiques, les produits agrochimiques et la science des matériaux {svg_1}.
Matériaux Photovoltaïques
Le noyau de phénothiazine de la This compound présente un intérêt particulier dans le développement de matériaux photovoltaïques. Sa capacité à agir comme donneur d'électrons en fait un candidat pour une utilisation dans les cellules solaires organiques, où il peut contribuer à l'efficacité de l'absorption de la lumière et de sa conversion en énergie électrique {svg_2} {svg_3}.
Recherche sur les Neurotransmetteurs
En neurosciences, la This compound peut être utilisée pour étudier les systèmes de neurotransmetteurs. Sa structure est similaire à celle de certains neurotransmetteurs, ce qui lui permet de se lier à leurs récepteurs et d'inhiber ou d'imiter leur activité. Cette application est cruciale pour comprendre les troubles neurologiques et développer de nouveaux traitements {svg_4}.
Catalyse
La partie phénothiazine de ce composé peut être utilisée en catalyse. Il peut agir comme un ligand pour les catalyseurs métalliques ou comme un organocatalyseur lui-même. Les applications en catalyse vont de la facilitation des réactions chimiques en laboratoire à des synthèses à l'échelle industrielle {svg_5}.
Développement de Capteurs
This compound: possède des propriétés qui la rendent appropriée pour une utilisation dans la technologie des capteurs. Sa structure chimique lui permet d'interagir avec divers analytes, ce qui peut modifier ses propriétés optiques ou électriques. Ces changements peuvent être mesurés et utilisés pour détecter la présence de substances spécifiques {svg_6}.
Chimie Médicinale
En chimie médicinale, ce composé est exploré pour ses effets thérapeutiques potentiels. Le noyau de phénothiazine est connu pour son utilisation dans les médicaments antipsychotiques, et les dérivés de This compound pourraient conduire à de nouveaux traitements pour les affections psychiatriques {svg_7}.
Mécanisme D'action
Target of Action
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is a psychotherapeutic drug . It primarily targets the reuptake transporters in the brain, inhibiting the reabsorption of certain neurotransmitters . This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .
Mode of Action
The compound binds to the reuptake transporters, blocking them from reabsorbing the neurotransmitters back into the neuron . This results in an increased concentration of neurotransmitters in the synaptic cleft, which can enhance the transmission of signals across the synapse .
Biochemical Pathways
The inhibition of reuptake can affect mood regulation, pain perception, and other neurological functions .
Result of Action
The inhibition of neurotransmitter reuptake by Methyl[3-(10H-phenothiazin-10-YL)propyl]amine can lead to an increase in the concentration of these neurotransmitters in the synaptic cleft . This can enhance neurotransmission, potentially leading to changes in mood, perception of pain, and other neurological effects .
Analyse Biochimique
Biochemical Properties
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of cholinesterase and butyryl-cholinesterase enzymes . These interactions are essential for understanding the compound’s potential therapeutic applications and its impact on biochemical pathways.
Cellular Effects
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to have antioxidant, anti-cancer, and anti-Parkinson properties . These effects are mediated through its interactions with specific cellular targets, leading to changes in cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly targeting cholinesterase and butyryl-cholinesterase . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately affecting cellular function and health.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antioxidant and anti-cancer properties . At higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl[3-(10H-phenothiazin-10-YL)propyl]amine within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular function.
Subcellular Localization
Methyl[3-(10H-phenothiazin-10-YL)propyl]amine’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-methyl-3-phenothiazin-10-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-17-11-6-12-18-13-7-2-4-9-15(13)19-16-10-5-3-8-14(16)18/h2-5,7-10,17H,6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCOVPRTRIBGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2SC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175127 | |
| Record name | Desmonomethylpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-20-7 | |
| Record name | Desmonomethylpromazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095207 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmonomethylpromazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl[3-(10H-phenothiazin-10-yl)propyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMETHYLPROMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2SJ5WR9AK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


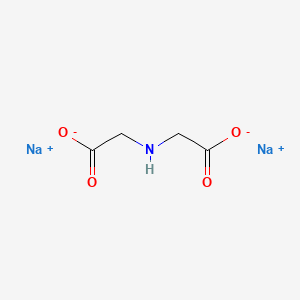


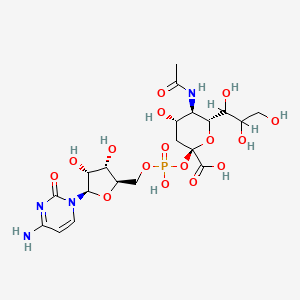
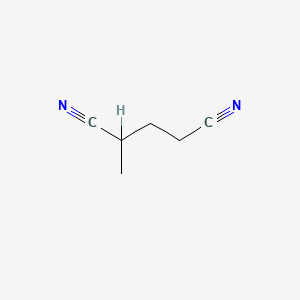
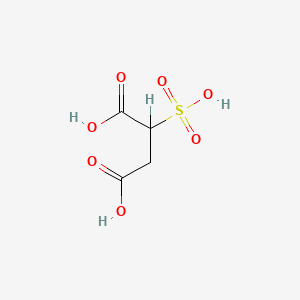
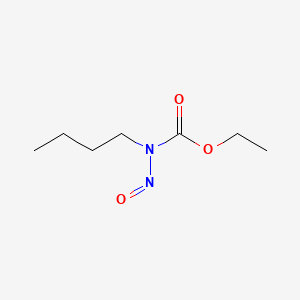
![(2S,3S,4S,5R,6S)-6-[5-amino-2-[(2-phenylpyrazol-3-yl)sulfamoyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1199715.png)
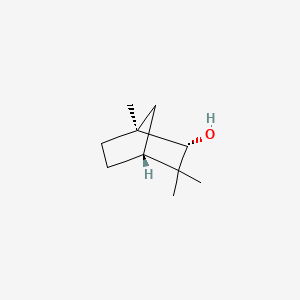
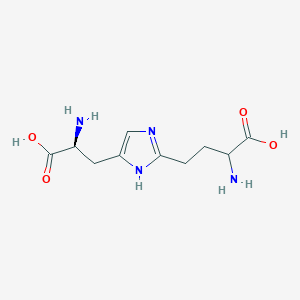
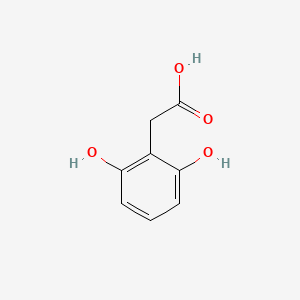
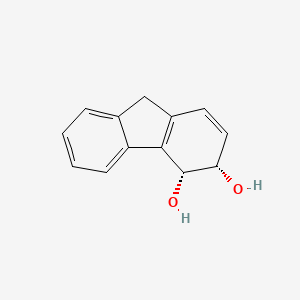
![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)
